Molecular Weight and PEG Chain Length: Precise Positioning Between PEG4 and PEG12 for ADC PK Optimization
Mal-PEG11-alcohol (MW 581.7, n=11) occupies a strategic midpoint in the PEGn-alcohol series between Mal-PEG4-alcohol (MW ~317.3, n=4) and Mal-PEG12-alcohol (MW ~625.8, n=12) . In a comparative ADC pharmacokinetic study evaluating pendant-type PEG linkers, ADCs constructed with PEG8 and PEG12 linkers exhibited significantly improved PK profiles compared to those with PEG4 linkers, with the study authors noting that 'DAR8-ADCs with PEG8 and PEG12 showed better PK profile than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG' [1]. By extension, Mal-PEG11-alcohol (n=11) is positioned within this optimized chain-length window and is expected to confer PK benefits comparable to those documented for PEG8 and PEG12 relative to the shorter PEG4 linker. The discrete 11-unit chain provides a calculated extended length of approximately 40 Å, sufficient to minimize steric hindrance during maleimide-thiol conjugation while remaining below lengths (>50 Å) that may introduce unfavorable solution viscosity or reduced conjugation efficiency due to chain entanglement [2].
| Evidence Dimension | PEG chain length effect on ADC pharmacokinetic (PK) profile |
|---|---|
| Target Compound Data | Mal-PEG11-alcohol: MW 581.7, n=11 ethylene glycol units; projected PK profile consistent with optimized PEG8-PEG12 window |
| Comparator Or Baseline | Mal-PEG4-alcohol: MW ~317.3, n=4 (inferior PK); Mal-PEG12-alcohol: MW ~625.8, n=12 (superior PK relative to PEG4) |
| Quantified Difference | DAR8-ADCs with PEG8/PEG12 demonstrated better PK profile than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1] |
| Conditions | In vivo pharmacokinetic study of ADCs with pendant-type PEG linkers; DAR8 trastuzumab-based ADCs |
Why This Matters
The n=11 configuration ensures the linker falls within the empirically validated PEG8-PEG12 chain-length range known to confer favorable ADC pharmacokinetic properties, supporting its selection over shorter (PEG4) alternatives that may compromise PK performance.
- [1] Journal for ImmunoTherapy of Cancer. 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. 2025;13(Suppl 3):A1086. View Source
- [2] 西安瑞禧生物科技有限公司. C18-PEG-MAL可平衡循环稳定性、靶向性和药物释放性能. Published November 25, 2025. View Source
